Butanoic acid, 1-ethoxyethenyl ester
Description
Butanoic acid, 1-ethoxyethenyl ester (IUPAC name) is an ester derivative of butanoic acid, characterized by an ethenyl group substituted with an ethoxy moiety at the 1-position. This structural configuration distinguishes it from other butanoic acid esters, which typically feature alkyl or aryl substituents. Esters of butanoic acid are widely used in flavoring agents, fragrances, and industrial solvents due to their volatile nature and distinct aroma profiles .
Properties
CAS No. |
193155-47-4 |
|---|---|
Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-ethoxyethenyl butanoate |
InChI |
InChI=1S/C8H14O3/c1-4-6-8(9)11-7(3)10-5-2/h3-6H2,1-2H3 |
InChI Key |
PUPOZIQTEHNUJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC(=C)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Butanoic acid, 1-ethoxyethenyl ester can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a mineral acid catalyst. The reaction typically involves heating butanoic acid with 1-ethoxyethenyl alcohol under reflux conditions with a strong acid like sulfuric acid to catalyze the reaction .
Industrial Production Methods
In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. This method ensures higher yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 1-ethoxyethenyl ester undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.
Major Products Formed
Hydrolysis: Butanoic acid and 1-ethoxyethenyl alcohol.
Transesterification: A different ester and an alcohol.
Scientific Research Applications
Butanoic acid, 1-ethoxyethenyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of butanoic acid, 1-ethoxyethenyl ester involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by the addition of water, facilitated by acid or base catalysts . In transesterification, the ester undergoes nucleophilic substitution, where the alkoxy group is replaced by another alcohol group .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Butanoic Acid Esters
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Butanoic acid, 1-ethoxyethenyl ester | C₈H₁₄O₃ | 158.20 (calculated) | Ethenyl group with ethoxy substituent |
| Butanoic acid, ethyl ester | C₆H₁₂O₂ | 116.16 | Straight-chain ethyl group |
| Butanoic acid, butyl ester | C₈H₁₆O₂ | 144.21 | Longer alkyl chain (butyl) |
| Butanoic acid, hexyl ester | C₁₀H₂₀O₂ | 172.26 | Extended hydrophobic chain (hexyl) |
| Butanoic acid, 3-methyl-, ethyl ester | C₇H₁₄O₂ | 130.18 | Branched chain (3-methyl substitution) |
- For example, butanoic acid, ethyl ester (MW 116.16) is more volatile than the butyl (MW 144.21) or hexyl (MW 172.26) analogs, as seen in gas chromatography applications . Branched esters like butanoic acid, 3-methyl-, ethyl ester exhibit higher boiling points and delayed elution times in GC-MS compared to linear-chain esters due to increased molecular interactions .
Functional and Sensory Properties
Table 2: Functional Roles of Butanoic Acid Esters in Food and Fragrance
- Key Observations: Butanoic acid, ethyl ester enhances sweetness perception in strawberries but lacks potency compared to hexyl or 3-methyl derivatives, which show stronger correlations with sensory panels . Esters with longer chains (e.g., hexyl) or branched substituents (e.g., 3-methyl) exhibit higher odor thresholds and persistence in food matrices . The ethoxyethenyl group may impart unique green or apple-like aromas, similar to hexyl acetate, which transitions from fruity to green at higher concentrations .
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